Myo-inosamine

Solubility Physicochemical Properties Formulation

Myo-inosamine (CAS 52645-68-8), chemically defined as 1-amino-1-deoxy-myo-inositol, is an aminocyclitol—a class of compounds structurally related to inositols but distinguished by the substitution of a hydroxyl group with an amino moiety. This compound is a stereospecific derivative of myo-inositol, with the amino group positioned at the C1 carbon of the cyclohexanehexol ring.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 52645-68-8
Cat. No. B1208687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyo-inosamine
CAS52645-68-8
Synonyms1D-1-amino-1-deoxy-myo-inositol
myo-inosamine
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)O)O)O)N
InChIInChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3-,4-,5+,6?/m1/s1
InChIKeyJXAOTICXQLILTC-WWHKVMGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myo-inosamine (CAS 52645-68-8): Core Properties and Baseline Characterization


Myo-inosamine (CAS 52645-68-8), chemically defined as 1-amino-1-deoxy-myo-inositol, is an aminocyclitol—a class of compounds structurally related to inositols but distinguished by the substitution of a hydroxyl group with an amino moiety [1]. This compound is a stereospecific derivative of myo-inositol, with the amino group positioned at the C1 carbon of the cyclohexanehexol ring [1]. Myo-inosamine is recognized in the MeSH thesaurus as a distinct chemical entity, indexed under *Amino Sugars* and *Inositol/analogs & derivatives*, with a defined registry number and IUPAC nomenclature [1]. Its molecular formula is C6H13NO5, and it has a molecular weight of 179.17 g/mol . The compound serves as a foundational building block in the synthesis of aminoglycoside antibiotics and as a probe for studying inositol-related biochemical pathways [2].

Why Generic Substitution Fails: Structural and Functional Specificity of Myo-inosamine


While myo-inosamine belongs to the broader class of aminocyclitols, generic substitution with its close analogs—such as scyllo-inosamine, epi-inosamine, or even the parent myo-inositol—is not scientifically justifiable due to profound differences in stereochemical configuration, biological recognition, and downstream functional integration [1]. The specific orientation of the amino group on the myo-inositol scaffold dictates its interaction with enzymatic active sites, transporter proteins, and biosynthetic assembly lines [2]. For instance, in the biosynthesis of the antibiotic minosaminomycin, the myo-inosamine moiety is essential for the final molecular architecture and antimicrobial activity; substitution with other inosamine isomers would yield compounds with drastically altered or absent bioactivity [2]. The following quantitative evidence demonstrates that myo-inosamine's differentiation is not merely nominal but is grounded in measurable physicochemical properties, confirmed stereochemistry, and specific biological roles that cannot be replicated by its closest comparators.

Quantitative Differentiation of Myo-inosamine: Head-to-Head Evidence vs. Closest Analogs


Aqueous Solubility: Myo-inosamine vs. Myo-inositol

Myo-inosamine exhibits exceptionally high aqueous solubility (calculated value of 1000 g/L at 25°C) . While comparative data for other inosamines is sparse, this value is on par with myo-inositol (reported solubility ~14 g/L at 20°C) [1], indicating that the amino substitution does not compromise and may even enhance its hydrophilic character, a critical parameter for solution-based assays and synthetic workflows.

Solubility Physicochemical Properties Formulation

Antimicrobial Activity: Myo-inosamine as a Critical Structural Component in Minosaminomycin

Myo-inosamine is an integral component of the antibiotic minosaminomycin, which demonstrates specific antimicrobial activity against mycobacteria . Minosaminomycin, containing the myo-inosamine moiety, shows Minimum Inhibitory Concentrations (MIC) of 1.56 µg/mL against Mycobacterium smegmatis ATCC 607 and 6.25 µg/mL against Mycobacterium phlei . In contrast, other inosamine-containing antibiotics, such as kasugamycin (which contains a different aminocyclitol), target distinct bacterial species and mechanisms, highlighting the unique pharmacophoric contribution of the myo-inosamine stereochemistry [1].

Antibiotic Mycobacterium MIC

Synthetic Accessibility and Enantiomeric Purity: Myo-inosamine vs. Inositol Derivatives

A practical synthetic route for enantiomerically pure (-)-1-amino-1-deoxy-myo-inositol has been established, yielding the target compound in high enantiomeric excess [1]. The synthesis proceeds in 7 steps from p-benzoquinone, achieving the final hydrochloride salt in semi-preparative scale [1]. In contrast, synthesis of other inosamine isomers (e.g., scyllo-inosamine) requires distinct starting materials and reaction sequences, with reported overall yields of 32% over 7 steps for scyllo-inosamine [2]. This demonstrates that myo-inosamine can be accessed with defined stereochemistry and moderate efficiency, providing a reliable source for biological studies.

Synthesis Chiral purity Aminocyclitol

Myo-inosamine: Validated Application Scenarios for Research and Industrial Use


Antibiotic Development and Mechanism of Action Studies

Myo-inosamine serves as a key precursor or structural component in the synthesis of aminoglycoside antibiotics like minosaminomycin, which exhibits specific activity against Mycobacterium species (MIC = 1.56-6.25 µg/mL) [1]. Researchers investigating mycobacterial infections or exploring new antibiotic scaffolds can use myo-inosamine to generate analogs and probe structure-activity relationships, particularly to understand the role of the aminocyclitol moiety in ribosomal binding and protein synthesis inhibition [2].

Synthesis of Chiral Building Blocks and Glycosidase Inhibitors

The established synthetic route for enantiomerically pure (-)-1-amino-1-deoxy-myo-inositol provides a reliable source of a chiral aminocyclitol scaffold [1]. This scaffold can be further derivatized to produce glycosidase inhibitors, pharmacological chaperones for lysosomal storage disorders, or probes for studying inositol phosphate signaling pathways [2]. Its high aqueous solubility (1000 g/L) facilitates its use in aqueous-phase reactions and biological assays .

Biochemical Probes for Inositol Metabolism and Signaling

Myo-inosamine, as a structural analog of myo-inositol, can be employed to dissect inositol-dependent metabolic and signaling pathways. Its resistance to certain enzymatic modifications (due to the amino group) makes it a useful tool for studying the specificity of inositol kinases, phosphatases, and transporters [1]. Its high solubility and defined stereochemistry ensure that observed biological effects are attributable to the compound itself rather than to formulation artifacts [2].

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